6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride

Catalog No.
S876753
CAS No.
1414958-33-0
M.F
C5H10ClNO
M. Wt
135.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride

CAS Number

1414958-33-0

Product Name

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride

IUPAC Name

6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

InChI

InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H

InChI Key

AEUJPECOKQPLTC-UHFFFAOYSA-N

SMILES

C1C2CNCC1O2.Cl

Canonical SMILES

C1C2CNCC1O2.Cl

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound characterized by the presence of an oxygen atom and a nitrogen atom within its structure. With the molecular formula C5_5H10_{10}ClNO and a molecular weight of 135.59 g/mol, this compound exhibits unique properties due to its bicyclic framework. The compound is also known by several synonyms, including 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride and 6-Oxa-3-Azabicyclo[3.1.1]Heptane Tosylate Hydrochloride .

  • Potential as a Building Block for Drug Discovery

    The structure of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride contains a bicyclic ring system with a nitrogen atom (aza) and an oxygen atom (oxa). This combination of features is present in many biologically active molecules. Some chemical suppliers offer 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride as a building block for medicinal chemistry, suggesting researchers might utilize it in the synthesis of novel drug candidates [, , ].

  • Importance of Negative Data in Research

    The absence of significant scientific literature on 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride doesn't necessarily negate its potential applications. In scientific research, negative results (compounds that don't exhibit the desired activity) are often not published, making it difficult to track all avenues of investigation. Therefore, the lack of widespread research on this compound doesn't definitively exclude its potential usefulness.

, including:

  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Acid-base reactions: The hydrochloride form indicates that it can donate protons, making it useful in acid-base chemistry.
  • Cyclization reactions: Its bicyclic structure allows for potential cyclization under specific conditions, leading to derivatives with varied biological activities.

Research indicates that 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride exhibits various biological activities, particularly in pharmacology. Its structural features suggest potential interactions with neurotransmitter systems, which may lead to effects on mood and cognition. Preliminary studies have hinted at its role as a possible therapeutic agent in treating neurodegenerative diseases, although further research is necessary to substantiate these claims .

The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride can be achieved through several methods:

  • Cyclization of precursors: Starting materials containing both nitrogen and oxygen functionalities can undergo cyclization reactions under acidic or basic conditions to form the bicyclic structure.
  • Reduction reactions: Certain synthetic pathways may involve the reduction of corresponding ketones or aldehydes to yield the desired product.
  • Use of protecting groups: Protecting groups for amines or alcohols may be employed during synthesis to prevent unwanted side reactions.

These methods highlight the compound's synthetic accessibility, with varying yields depending on the conditions used.

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development targeting neurological disorders.
  • Chemical research: It acts as a building block for synthesizing more complex molecules in organic chemistry.
  • Material science: Its unique structure may lend itself to applications in creating novel materials with specific properties.

Interaction studies involving 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride focus on its binding affinity with various receptors and enzymes:

  • Neurotransmitter receptors: Investigations into how this compound interacts with serotonin and dopamine receptors could provide insights into its psychoactive properties.
  • Enzyme inhibition: Studies exploring its role as an inhibitor for specific enzymes may reveal therapeutic potentials in metabolic disorders.

These studies are crucial for understanding the full scope of the compound's biological implications.

Several compounds share structural similarities with 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride:

Compound NameMolecular FormulaMolecular WeightUnique Features
3-Oxa-6-aza-bicyclo[3.1.1]heptaneC5_5H9_9NO99.13 g/molDifferent positioning of oxygen and nitrogen
6-Oxa-bicyclo[2.2.2]octaneC8_8H14_14O126.19 g/molLarger bicyclic structure
2-Azabicyclo[2.2.2]octaneC7_7H11_11N111.17 g/molLacks oxygen functionality

The uniqueness of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride lies in its specific arrangement of atoms, which grants it distinct chemical and biological properties compared to these similar compounds.

Dates

Modify: 2023-08-16

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